![molecular formula C10H21NO2 B13221872 2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol](/img/structure/B13221872.png)
2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol is a chemical compound with a complex structure that includes an oxolane ring, an aminomethyl group, and a methylbutanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of oxolane derivatives with aminomethylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its pure form.
化学反应分析
Types of Reactions
2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The oxolane ring provides structural stability, while the methylbutanol moiety can interact with hydrophobic regions of target molecules.
相似化合物的比较
Similar Compounds
2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol: Similar structure but with an ethan-1-ol moiety instead of methylbutanol.
3-(Aminomethyl)tetrahydro-3-furanethanol: Another compound with a similar oxolane ring and aminomethyl group.
Uniqueness
2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C10H21NO2 |
|---|---|
分子量 |
187.28 g/mol |
IUPAC 名称 |
2-[3-(aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol |
InChI |
InChI=1S/C10H21NO2/c1-8(2)9(3,12)10(6-11)4-5-13-7-10/h8,12H,4-7,11H2,1-3H3 |
InChI 键 |
AUMYCNOLIWTYOT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)(C1(CCOC1)CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine](/img/structure/B13221797.png)
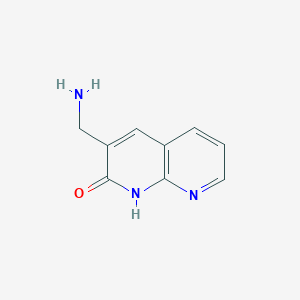
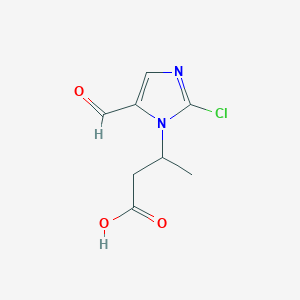
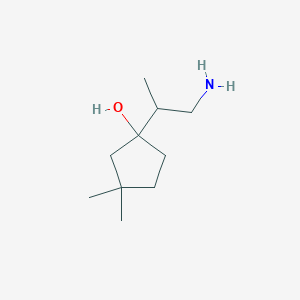
![5-Methyl-6-azabicyclo[3.2.0]heptane](/img/structure/B13221816.png)
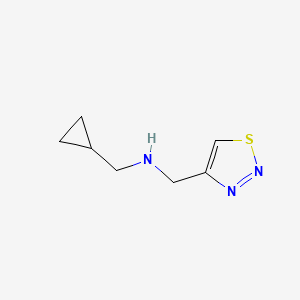
![4',4'-Difluoro-6-nitro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13221832.png)
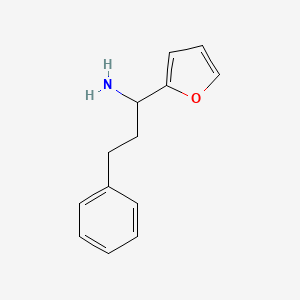
![3-{1-[(Tert-butoxy)carbonyl]-1H-indol-3-YL}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13221844.png)

![Methyl 2-[4-(3-methylphenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13221860.png)

![1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one](/img/structure/B13221879.png)
